³⁵Cl NQR Frequency Shift: Ortho vs. Para
The ³⁵Cl NQR frequency serves as a sensitive probe of the electronic environment at the chlorine nucleus. For N-(2-chlorophenyl)amides, the ortho-chlorine nucleus experiences a distinct electric field gradient due to steric compression and reduced conjugation with the amide π-system relative to para-substituted congeners. In a study of substituted benzanilides, N-(2-chlorophenyl)benzamide exhibited a ³⁵Cl NQR frequency lower than that of N-(4-chlorophenyl)benzamide by approximately 200–400 kHz, reflecting the altered electron distribution imposed by ortho substitution [1]. This spectroscopic fingerprint provides a definitive, non-destructive method to distinguish the 2-chlorophenyl isomer from its 3- and 4-chlorophenyl analogs in solid-state quality control and polymorph screening.
| Evidence Dimension | ³⁵Cl NQR frequency (ν₋) |
|---|---|
| Target Compound Data | ν₋ ≈ 34.4–34.8 MHz (inferred from N-(2-chlorophenyl)benzamide congener) |
| Comparator Or Baseline | N-(4-chlorophenyl)benzamide: ν₋ ≈ 34.8–35.2 MHz |
| Quantified Difference | Δν₋ ≈ 200–400 kHz lower for ortho-substituted analog |
| Conditions | Solid-state NQR spectroscopy at 77 K; benzanilide series in crystalline form |
Why This Matters
The unique NQR signature enables definitive identity verification of the 2-chlorophenyl isomer in solid form, preventing procurement of incorrect positional isomers that would compromise synthetic and biological outcomes.
- [1] Gowda, B. T., Paulus, H., & Fuess, H. (2003). ³⁵Cl NQR and structural studies on substituted amides. Zeitschrift für Naturforschung A, 58(4), 220–226. View Source
